Dichlorophen disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorophen disodium salt is a halogenated phenolic compound known for its antimicrobial properties. It is used as a bactericide and fungicide in various applications, including cosmetics, textiles, and horticulture. Additionally, it is employed in the treatment of tapeworm infestations in humans and animals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichlorophen disodium salt can be synthesized through the halogenation of phenolic compounds. The process typically involves the reaction of phenol with chlorine in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity. The final product is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorophen disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to less chlorinated phenolic compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenolic compounds.
Substitution: Phenolic compounds with different functional groups
Wissenschaftliche Forschungsanwendungen
Dichlorophen disodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of microbial resistance and as a model compound for studying halogenated phenols.
Medicine: Investigated for its potential use in treating parasitic infections and as an antimicrobial agent.
Industry: Utilized in the formulation of disinfectants, preservatives, and antifungal agents
Wirkmechanismus
The antimicrobial activity of dichlorophen disodium salt is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets various molecular pathways, leading to the inhibition of cell growth and replication. Its effectiveness against a broad spectrum of microorganisms makes it a valuable antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triclosan: Another halogenated phenolic compound with antimicrobial properties.
Hexachlorophene: A chlorinated bisphenol used as a disinfectant and antiseptic.
Chlorhexidine: A bisbiguanide with broad-spectrum antimicrobial activity
Uniqueness
Dichlorophen disodium salt is unique due to its dual functionality as both a bactericide and fungicide. Its effectiveness against a wide range of microorganisms and its use in various applications, from cosmetics to medicine, set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
22232-25-3 |
---|---|
Molekularformel |
C13H8Cl2Na2O2 |
Molekulargewicht |
313.08 g/mol |
IUPAC-Name |
disodium;4-chloro-2-[(5-chloro-2-oxidophenyl)methyl]phenolate |
InChI |
InChI=1S/C13H10Cl2O2.2Na/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17;;/h1-4,6-7,16-17H,5H2;;/q;2*+1/p-2 |
InChI-Schlüssel |
IDPAELWVMULBFJ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)[O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.